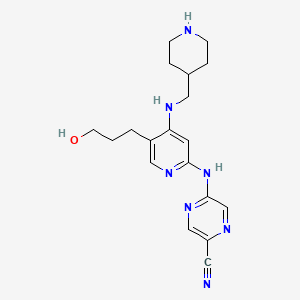
5-((5-(3-Hydroxypropyl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((5-(3-Hydroxypropyl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-((5-(3-Hydroxypropyl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile, a compound with the molecular formula C19H25N7O and a molecular weight of 367.4 g/mol, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure
The structural representation of the compound is crucial for understanding its biological interactions. The compound features a pyrazine ring substituted with various functional groups that may influence its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C19H25N7O |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 5-[[5-(3-hydroxypropyl)-4-(piperidin-4-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
| Canonical SMILES | C1CNCCC1CNC2=CC(=NC=C2CCCO)NC3=NC=C(N=C3)C#N |
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine moiety significantly affect inhibitory potency. For instance, compounds derived from this structure demonstrated IC50 values in the low nanomolar range against human sEH, suggesting strong anti-inflammatory potential .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro tests revealed that it exhibited significant anticancer activity against six human cancer cell lines, including lung and breast cancer models. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.2 |
| MCF7 (Breast Cancer) | 3.8 |
| HeLa (Cervical Cancer) | 4.5 |
| HepG2 (Liver Cancer) | 6.0 |
| HCT116 (Colon Cancer) | 5.5 |
Antimicrobial Activity
In addition to anti-inflammatory and anticancer properties, the compound has shown promising antimicrobial activity. A study focusing on N-substituted pyrazine derivatives indicated that similar compounds exerted significant antibacterial and antifungal effects, suggesting that modifications to the pyrazine framework could enhance such activities .
Table 2: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
Case Studies
- Case Study on Anti-inflammatory Effects : A recent study demonstrated that derivatives of this compound significantly reduced inflammation markers in a rat model of arthritis. The treatment group showed a marked decrease in pro-inflammatory cytokines compared to controls, reinforcing its potential as a therapeutic agent in inflammatory diseases .
- Case Study on Anticancer Efficacy : In a comparative study involving various anticancer agents, the compound was found to be more effective than standard treatments in inducing apoptosis in breast cancer cells. Flow cytometry analysis confirmed increased early apoptotic cells in treated groups .
Properties
Molecular Formula |
C19H25N7O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-[[5-(3-hydroxypropyl)-4-(piperidin-4-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H25N7O/c20-9-16-12-25-19(13-22-16)26-18-8-17(15(11-24-18)2-1-7-27)23-10-14-3-5-21-6-4-14/h8,11-14,21,27H,1-7,10H2,(H2,23,24,25,26) |
InChI Key |
ARCKEDFLGKMUNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC2=CC(=NC=C2CCCO)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















